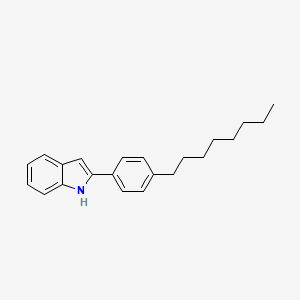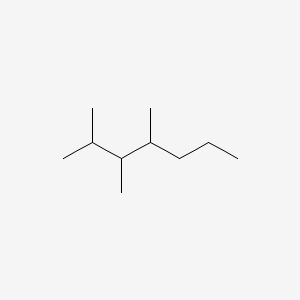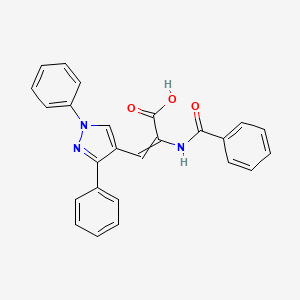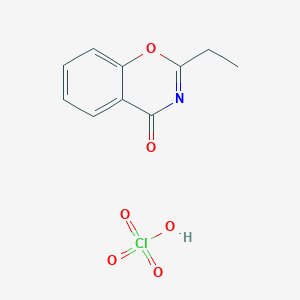
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is a heterocyclic compound that belongs to the benzoxazinone family These compounds are known for their diverse biological activities and potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the use of cyanuric chloride and dimethylformamide as cyclizing agents under mild conditions . The reaction proceeds through the formation of an iminium cation, which facilitates the cyclodehydration reaction to form the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization techniques. The use of efficient cyclizing agents and optimized reaction conditions ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The benzoxazinone ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced dihydro compounds, and substituted benzoxazinones. These products can have different biological and chemical properties, making them useful for various applications.
Scientific Research Applications
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an enzyme inhibitor, particularly against serine proteases.
Medicine: It has been investigated for its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π–π interactions with biological targets, leading to inhibition of enzyme activity . The perchlorate group may enhance its binding affinity and specificity towards certain enzymes, making it a potent inhibitor.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-ones: These compounds have a sulfur atom in place of oxygen in the benzoxazinone ring and exhibit similar biological activities.
Quinazolinones: These compounds are structurally related and have shown potent antimicrobial and anticancer activities.
Uniqueness
4H-1,3-Benzoxazin-4-one, 2-ethyl-, perchlorate is unique due to the presence of the perchlorate group, which enhances its reactivity and potential applications. Its ability to form stable complexes with enzymes and other biological targets makes it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
56429-60-8 |
|---|---|
Molecular Formula |
C10H10ClNO6 |
Molecular Weight |
275.64 g/mol |
IUPAC Name |
2-ethyl-1,3-benzoxazin-4-one;perchloric acid |
InChI |
InChI=1S/C10H9NO2.ClHO4/c1-2-9-11-10(12)7-5-3-4-6-8(7)13-9;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
InChI Key |
UHVYCUYABFBHOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=O)C2=CC=CC=C2O1.OCl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



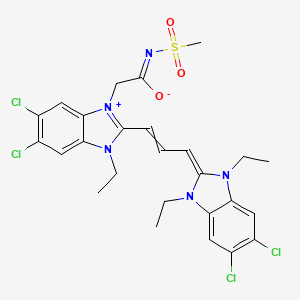

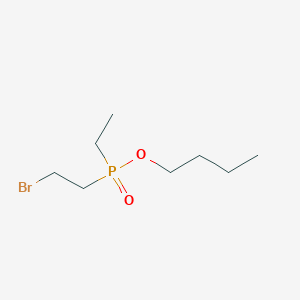

![4-{[(Methylsulfanyl)methyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14641580.png)

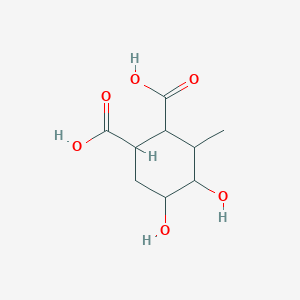
![4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-](/img/structure/B14641595.png)
![Acetic acid, [3-(4-chloro-2-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14641614.png)
